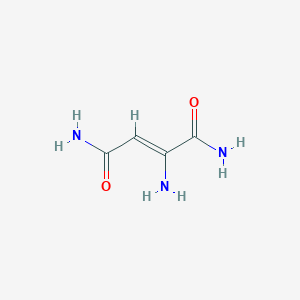
tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a chloromethyl group attached to the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by chloromethylation and esterification. The reaction conditions often require the use of solvents like dichloromethane, catalysts such as Lewis acids, and reagents like N-bromosuccinimide (NBS) for bromination and formaldehyde for chloromethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and purification techniques like recrystallization and chromatography are common to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine and chloromethyl groups make this compound reactive towards nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove halogens.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Substitution Products: Azides, nitriles, and thiols.
Oxidation Products: Indole oxides.
Reduction Products: Dehalogenated indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Serves as a scaffold for designing enzyme inhibitors.
Medicine:
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in oncology and neurology.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Dyes: Acts as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with biological targets through its functional groups. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-bromo-6-chloropicolinate
- tert-Butyl 3-bromo-6-methylindole-1-carboxylate
- tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate
Uniqueness:
- Functional Groups: The presence of both bromine and chloromethyl groups makes it highly reactive and versatile for various chemical transformations.
- Applications: Its unique structure allows it to be used in a wide range of applications, from drug development to industrial processes.
This detailed article provides a comprehensive overview of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C14H15BrClNO2 |
|---|---|
Molekulargewicht |
344.63 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-6-(chloromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
XBKHBZRDYFDIMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)



![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)




